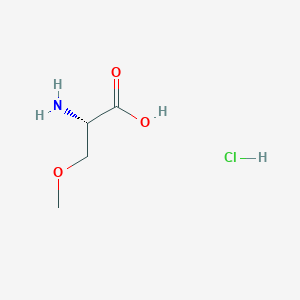

(S)-2-Amino-3-methoxypropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, commonly referred to as (S)-AMPA, is an amino acid derivative that has been widely studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. As a result, (S)-AMPA has unique properties that make it a useful tool for studying biological systems. We will also explore the potential future directions for (S)-AMPA research.

Mechanism of Action

(S)-AMPA acts as an agonist of the glutamate receptor, which is a ligand-gated ion channel that is involved in the regulation of neuronal excitability and synaptic plasticity. When (S)-AMPA binds to the receptor, it causes the receptor to open, allowing cations such as sodium and calcium to enter the cell. This influx of cations leads to an increase in neuronal excitability, which can lead to an increase in synaptic plasticity.

Biochemical and Physiological Effects

(S)-AMPA has a variety of biochemical and physiological effects. In the brain, (S)-AMPA can increase synaptic plasticity, which is thought to be involved in learning and memory formation. It can also modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, (S)-AMPA can increase the release of growth factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and maintenance of neurons.

Advantages and Limitations for Lab Experiments

The use of (S)-AMPA in laboratory experiments has a number of advantages. First, (S)-AMPA is a selective agonist of the glutamate receptor, which makes it a useful tool for studying the effects of glutamate on the nervous system. Second, (S)-AMPA is relatively stable and can be stored for long periods of time without significant degradation. Third, (S)-AMPA is relatively easy to synthesize and can be prepared in large quantities.

However, there are some limitations to the use of (S)-AMPA in laboratory experiments. First, (S)-AMPA has a relatively short half-life in the body, which means it must be administered quickly in order to have an effect. Second, (S)-AMPA can cause side effects such as nausea, dizziness, and headache in some individuals. Third, (S)-AMPA is not approved for use in humans and is not available commercially.

Future Directions

Despite its limitations, (S)-AMPA has a great deal of potential for future research. One potential direction is to explore the therapeutic potential of (S)-AMPA for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the effects of (S)-AMPA on memory formation and the regulation of mood and behavior. Finally, (S)-AMPA could be studied further to explore its potential applications in drug design and development.

Synthesis Methods

(S)-AMPA can be synthesized through a number of methods, the most common of which is the reductive amination of (S)-3-methoxypropanoic acid and ammonia. This method involves the reaction of (S)-3-methoxypropanoic acid with ammonia in aqueous solution, followed by the addition of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The product is then purified and isolated as (S)-AMPA hydrochloride. Other methods of synthesis include the reaction of (S)-3-methoxypropanoic acid with a primary amine in the presence of a catalyst, or the reaction of (S)-3-methoxypropanoic acid with an alkylating agent such as chloroacetyl chloride.

Scientific Research Applications

(S)-AMPA has a variety of applications in scientific research. One of the most common applications is in the study of neurotransmission. (S)-AMPA is a selective agonist of the glutamate receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. As a result, (S)-AMPA has been used to study the effects of glutamate on the nervous system, as well as to explore the role of glutamate in neurological disorders such as Alzheimer’s disease and Parkinson’s disease. (S)-AMPA has also been used to study synaptic plasticity and memory formation in animals, as well as to investigate the effects of drugs on the brain.

properties

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)